molecular formula C22H20BrNO4 B11516063 (4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B11516063
M. Wt: 442.3 g/mol
InChI Key: JQTKQDOGNHXBPQ-CZIZESTLSA-N
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Description

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxyphenylmethylidene group, and a tetrahydrofuran-2-ylmethyl group attached to a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate dione precursors.

    Introduction of the Bromophenyl Group: This step may involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Hydroxyphenylmethylidene Group: This can be done through a condensation reaction with a hydroxybenzaldehyde derivative.

    Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction using a tetrahydrofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylmethylidene group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially forming alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could allow it to act as a ligand in binding studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. For example, its ability to undergo oxidation and reduction reactions might make it a candidate for redox-based therapies.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione would depend on its specific application. Generally, it may interact with molecular targets through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as an agonist or antagonist.

    Modulating Redox Reactions: Participating in redox cycles that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications across multiple fields. Its structural complexity distinguishes it from simpler analogs and provides opportunities for novel research and development.

Properties

Molecular Formula

C22H20BrNO4

Molecular Weight

442.3 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H20BrNO4/c23-16-10-8-14(9-11-16)19-18(20(25)15-5-2-1-3-6-15)21(26)22(27)24(19)13-17-7-4-12-28-17/h1-3,5-6,8-11,17,19,25H,4,7,12-13H2/b20-18+

InChI Key

JQTKQDOGNHXBPQ-CZIZESTLSA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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